4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C22H17ClN2O4 and a molecular weight of 408.845 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenoxy group, an acetyl group, and a carbohydrazonoyl group attached to a phenyl benzoate backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-chlorophenoxyacetic acid is then acetylated using acetic anhydride to form 4-chlorophenoxyacetyl chloride.
Hydrazonation: The 4-chlorophenoxyacetyl chloride is reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.
Coupling with phenyl benzoate: Finally, the carbohydrazonoyl derivative is coupled with phenyl benzoate under appropriate conditions to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents such as sodium methoxide or potassium cyanide.
Scientific Research Applications
4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s chlorophenoxy group can interact with cellular receptors, while the carbohydrazonoyl group may inhibit certain enzymes. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with similar compounds such as:
4-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: The presence of a bromine atom can lead to different chemical and biological properties.
4-(2-((4-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: The methoxy group can influence the compound’s solubility and reactivity.
Properties
CAS No. |
303064-66-6 |
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Molecular Formula |
C22H17ClN2O4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H17ClN2O4/c23-18-8-12-19(13-9-18)28-15-21(26)25-24-14-16-6-10-20(11-7-16)29-22(27)17-4-2-1-3-5-17/h1-14H,15H2,(H,25,26)/b24-14+ |
InChI Key |
MHAZLKAOMGQXNB-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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